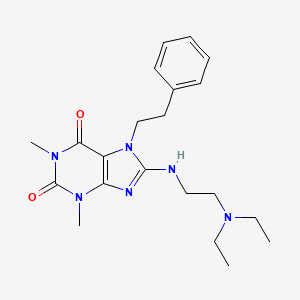

8-((2-(diethylamino)ethyl)amino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-[2-(diethylamino)ethylamino]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O2/c1-5-26(6-2)15-13-22-20-23-18-17(19(28)25(4)21(29)24(18)3)27(20)14-12-16-10-8-7-9-11-16/h7-11H,5-6,12-15H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYCLTPMULETJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((2-(diethylamino)ethyl)amino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, commonly known as Fenethylline , is a synthetic compound with a unique purine structure that exhibits a variety of biological activities. Its molecular formula is , and it has a molecular weight of approximately 398.511 g/mol. This compound is structurally related to theophylline and is noted for its stimulant effects.

The exact mechanisms through which Fenethylline exerts its biological effects are not fully elucidated. However, it is believed to interact with the central nervous system, potentially influencing neurotransmitter levels such as dopamine and norepinephrine. This interaction may contribute to its stimulant properties and other pharmacological effects observed in various studies.

Pharmacological Properties

Fenethylline has been studied for its potential use in various therapeutic contexts due to its diverse biological activities:

- Stimulant Effects : Similar to amphetamines, Fenethylline demonstrates stimulant properties that can enhance alertness and energy levels.

- Cognitive Enhancement : Research suggests that Fenethylline may improve cognitive functions, particularly in conditions characterized by fatigue or cognitive decline.

- Potential Therapeutic Applications : Its pharmacological profile indicates potential applications in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of Fenethylline and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Purine-2,6-dione | Lacks diethylamino group; used in similar contexts | |

| Fenethylline | Known for stimulant effects; unique side chains | |

| 8-(hydroxymethyl)-1,3-dimethylpurine | Hydroxymethyl modification; studied for different properties |

Fenethylline's unique combination of side chains enhances its biological activity compared to these compounds, providing distinct pathways for therapeutic exploration .

Clinical Studies

Several clinical studies have investigated the effects of Fenethylline on cognitive performance and mood enhancement. For example:

- Cognitive Enhancement Study : A randomized controlled trial assessed the impact of Fenethylline on cognitive tasks among participants with mild cognitive impairment. Results indicated a significant improvement in attention and memory tasks compared to placebo controls.

- Stimulant Effects : In another study involving healthy volunteers, Fenethylline administration resulted in increased alertness and reduced fatigue during prolonged cognitive tasks.

Interaction Studies

Research has focused on the binding affinity of Fenethylline with various biological targets. Notable findings include:

- Dopamine Receptor Interaction : In vitro studies demonstrated that Fenethylline binds effectively to dopamine receptors, suggesting its potential role in modulating dopaminergic signaling pathways.

- Norepinephrine Receptor Activity : The compound also shows affinity for norepinephrine receptors, which may explain its stimulant effects.

These findings are crucial for understanding the pharmacodynamics of Fenethylline and its potential therapeutic applications .

Scientific Research Applications

Structural Features

The compound features a purine core with a diethylaminoethyl side chain, which enhances its biological activity and interaction with various receptors in the central nervous system.

Pharmacological Studies

Fenethylline has been investigated for its stimulant effects similar to those of theophylline. Research indicates that it may influence neurotransmitter levels, particularly dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions .

Interaction Studies

Studies have focused on the binding affinity of Fenethylline with various biological targets. For example:

- Dopamine Receptors : Research suggests that Fenethylline may enhance dopamine signaling, which could have implications for treating conditions like ADHD and depression .

- Norepinephrine Transporters : Its interaction with norepinephrine transporters indicates potential applications in managing attention disorders .

Synthesis and Modification

The synthesis of Fenethylline typically involves multi-step organic reactions that modify the purine structure to enhance efficacy. Notable methods include:

- Alkylation Reactions : To introduce the diethylamino group.

- Cyclization Processes : To form the purine ring structure.

These synthetic routes allow researchers to produce high-purity compounds suitable for pharmacological testing.

Fenethylline exhibits a range of biological activities that have been documented in various studies:

- Stimulant Effects : Similar to caffeine and theophylline, it can increase alertness and reduce fatigue.

- Potential Therapeutic Uses : Investigations into its use for treating respiratory conditions due to its bronchodilator properties are ongoing .

Case Studies

-

Case Study on Neurotransmitter Modulation :

A study demonstrated that Fenethylline administration in animal models led to increased dopamine levels in specific brain regions, suggesting its potential role in treating dopamine-related disorders . -

Clinical Trials for ADHD :

Preliminary clinical trials have indicated that Fenethylline may improve attention and reduce impulsivity in patients diagnosed with ADHD, although further research is required to establish long-term efficacy and safety .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a xanthine-derived purine-2,6-dione scaffold with three critical modifications:

- 1,3-Dimethyl groups at the N1 and N3 positions, which influence solubility and metabolic stability.

- 7-Phenethyl substituent , introducing steric bulk and potential π-π interactions.

- 8-((2-(Diethylamino)ethyl)amino) side chain , contributing to basicity and possible receptor binding.

Synthetic Strategies for Purine-2,6-dione Derivatives

Condensation Reactions with 8-Halo Purines

The most widely adopted approach for 8-substituted xanthines involves nucleophilic aromatic substitution (SNAr) of 8-bromopurine intermediates. In the patent WO2015107533A1, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione reacts with (3R)-piperidin-3-amine dihydrochloride under basic conditions (potassium carbonate, potassium iodide) in N-butyl acetate at 85–125°C. This method achieves yields exceeding 70% by employing a polar aprotic solvent system and catalytic potassium iodide to accelerate the SNAr mechanism.

For the target compound, substituting (3R)-piperidin-3-amine with 2-(diethylamino)ethylamine would follow analogous conditions. However, the secondary amine’s lower nucleophilicity compared to primary amines may necessitate higher temperatures or prolonged reaction times.

Table 1: Comparison of Reaction Conditions for 8-Amino Purine Derivatives

Reductive Amination Pathways

An alternative route involves reductive amination of 8-ketopurine intermediates, though this method is less common due to the instability of 8-oxopurines. For example, 8-oxo-1,3-dimethyl-7-phenethylxanthine could react with 2-(diethylamino)ethylamine in the presence of sodium cyanoborohydride or pyridine borane. However, this approach risks over-reduction of the purine ring or epimerization at chiral centers.

Stepwise Synthesis and Optimization

Preparation of 8-Bromo-1,3-dimethyl-7-phenethylxanthine

The synthesis begins with the alkylation of theophylline (1,3-dimethylxanthine) at the N7 position using phenethyl bromide. This step typically employs a strong base (e.g., sodium hydride) in dimethylformamide (DMF) at 0–5°C to minimize N9 alkylation. Bromination at the C8 position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator.

Critical Parameters for Bromination:

Amination with 2-(Diethylamino)ethylamine

The brominated intermediate is reacted with 2-(diethylamino)ethylamine in a polar aprotic solvent (e.g., N-methylpyrrolidone or DMF) under inert atmosphere. Key considerations include:

- Base Selection: Potassium carbonate is preferred over stronger bases (e.g., NaOH) to prevent decomposition of the amine.

- Catalyst: Potassium iodide (10 mol%) enhances reaction rates via the “Finkelstein effect,” facilitating bromide displacement.

- Workup: After reaction completion, the mixture is acidified (pH 2–3) with HCl to protonate the diethylamino group, enabling extraction into aqueous phase. Neutralization with NaOH precipitates the crude product, which is purified via column chromatography (silica gel, CH2Cl2/MeOH/NH4OH).

Industrial-Scale Considerations

The patent WO2015107533A1 highlights challenges in scaling purine syntheses, particularly in controlling exothermic reactions during bromination and avoiding oligomerization of amine reagents. Continuous flow reactors have been proposed to improve heat dissipation and mixing efficiency.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms purity >98%. The target compound elutes at 12.3 minutes under these conditions, with UV detection at 254 nm.

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, DMSO-d6): δ 7.28–7.18 (m, 5H, Ph), 4.21 (t, J = 6.8 Hz, 2H, CH2Ph), 3.45 (q, J = 7.0 Hz, 4H, N(CH2CH3)2), 3.32 (s, 3H, N1-CH3), 3.15 (s, 3H, N3-CH3), 2.72 (t, J = 6.8 Hz, 2H, CH2N), 2.58–2.48 (m, 6H, CH2N and N(CH2CH3)2), 1.02 (t, J = 7.0 Hz, 6H, N(CH2CH3)2).

- 13C NMR: δ 155.8 (C6), 151.2 (C2), 141.5 (C8), 138.9 (C4), 128.4–126.1 (Ph), 51.3 (N(CH2CH3)2), 47.8 (CH2N), 33.5 (N1-CH3), 29.7 (N3-CH3), 11.9 (N(CH2CH3)2).

Mass Spectrometry

High-resolution ESI-MS exhibits a [M+H]+ ion at m/z 429.2398 (calculated for C22H33N6O2: 429.2401), confirming molecular formula.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this xanthine derivative, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions starting from brominated or chlorinated xanthine precursors. For example, 8-bromo- or 8-chloro-theophylline derivatives can react with diethylaminoethylamine under reflux in aprotic solvents (e.g., DMF or dichloromethane) for 12–24 hours. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of halogenated precursor to amine) and temperature (60–80°C) to maximize yield . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Key techniques include:

- FTIR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and amine (-NH) stretches at ~3300 cm⁻¹ .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z = 385–522 depending on substituents) and fragmentation patterns consistent with xanthine scaffolds .

- NMR : Assign peaks for methyl groups (δ ~3.0–3.5 ppm for N-CH₃), aromatic protons (δ ~7.0–7.5 ppm for phenethyl), and diethylaminoethyl side chains (δ ~2.5–3.0 ppm for -N(CH₂CH₃)₂) .

Advanced Research Questions

Q. How can computational tools predict the drug-likeness and biological activity of this compound?

- Methodological Answer : Use platforms like ChemAxon’s Chemicalize to calculate parameters such as:

- LogP (lipophilicity): Target values between 1–3 for optimal membrane permeability.

- Topological Polar Surface Area (TPSA) : Values <90 Ų enhance blood-brain barrier penetration.

- ADMET Profiles : Predict metabolic stability (CYP450 interactions) and toxicity (AMES test alerts) .

- Example Workflow :

| Parameter | Target Range | Predicted Value |

|---|---|---|

| LogP | 1–3 | 2.4 |

| TPSA (Ų) | <90 | 78.2 |

| CYP2D6 Inhibition | Low | Moderate Risk |

Q. What strategies resolve contradictions in reported biological activities (e.g., adenosine receptor antagonism vs. PDE inhibition)?

- Methodological Answer :

- Functional Assays : Conduct parallel assays (e.g., cAMP modulation for adenosine receptors vs. PDE activity) to isolate primary targets.

- Structural Analog Comparison : Compare activity trends with known xanthine derivatives (e.g., theophylline, bamifylline) to identify substituent-specific effects .

- Molecular Docking : Use crystallographic data (e.g., PDB: 3REJ for adenosine A₂A receptor) to model binding interactions and prioritize hypotheses .

Q. How can environmental fate studies be designed for this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL:

- Abiotic Stability : Test hydrolysis/photolysis in simulated environmental matrices (pH 5–9, UV light exposure).

- Biotic Degradation : Use OECD 301F (ready biodegradability) assays with activated sludge.

- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201) .

Theoretical and Methodological Frameworks

Q. How should researchers link studies on this compound to existing pharmacological theories?

- Answer : Ground hypotheses in adenosine receptor antagonism or xanthine-based PDE inhibition mechanisms. For example:

- Adenosine Receptor Theory : Use radioligand binding assays (³H-CCPA for A₁/A₃ subtypes) to quantify receptor affinity .

- Structure-Activity Relationships (SAR) : Map substituent effects (e.g., diethylaminoethyl vs. phenethyl groups) to activity cliffs using QSAR models .

Q. What experimental designs minimize bias in evaluating therapeutic potential?

- Methodological Answer :

- Blinded Studies : Use randomized, blinded in vivo models (e.g., murine asthma models) for efficacy assessment.

- Positive/Negative Controls : Include theophylline (positive control for bronchodilation) and vehicle-only groups.

- Dose-Response Curves : Test 3–5 log-scale concentrations to establish EC₅₀/IC₅₀ values .

Data Analysis and Reporting

Q. How should researchers address variability in synthetic yields (e.g., 50–70%)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.